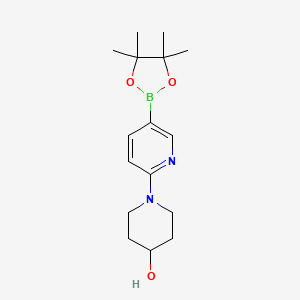1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol
CAS No.: 1251948-86-3
Cat. No.: VC11690175
Molecular Formula: C16H25BN2O3
Molecular Weight: 304.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251948-86-3 |
|---|---|
| Molecular Formula | C16H25BN2O3 |
| Molecular Weight | 304.2 g/mol |
| IUPAC Name | 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol |
| Standard InChI | InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3 |
| Standard InChI Key | CVRYQXAICIPVAN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a piperidin-4-ol group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group is a hallmark of Suzuki-Miyaura coupling reagents, which facilitate carbon-carbon bond formation in heterogeneous systems .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄BN₂O₃ |
| Molecular Weight | 303.19 g/mol |
| LogP (Partition Coefficient) | ~1.5 (estimated) |
| Topological Polar Surface Area | 70.2 Ų (calculated) |
The piperidin-4-ol group introduces both hydrogen-bonding capacity and stereochemical complexity, which may influence bioavailability in pharmacological contexts .
Synthesis and Reaction Pathways
Boronic Ester Installation
The synthesis of analogous compounds typically involves palladium-catalyzed borylation. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is prepared via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), potassium acetate, and PdCl₂(dppf) in dimethyl sulfoxide at 80°C under inert conditions . This method achieves moderate yields (47%) and is adaptable to the target compound by substituting the hydroxylpyridine precursor with a piperidin-4-ol derivative.
Key Reaction Conditions
Functionalization of the Pyridine Core
| Substrate | Coupling Partner | Yield (%) |
|---|---|---|
| Intermediate 34 | Intermediate 18 | 33 |
| 5-Bromo-N-((2'-(trifluoromethyl)-[2,4'-bipyridin]-5-yl)methyl)picolinamide | 1-(5-boronic ester)pyridine | 9 (after HPLC) |
Applications in Medicinal Chemistry
Role in Drug Discovery
Boronic esters are pivotal in constructing kinase inhibitors and protease modulators. For instance, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol derivatives appear in Journal of Medicinal Chemistry as intermediates for anticancer agents . The piperidin-4-ol moiety in the target compound may enhance solubility and target engagement, as seen in neuraminidase inhibitors .
Case Study: Antiviral Agents
A fluoro-substituted analog, 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 458532-88-2), demonstrates the versatility of boronic esters in modifying electronic properties for improved binding . Similarly, the target compound’s piperidine ring could stabilize interactions with hydrophobic enzyme pockets.
Challenges and Optimization Strategies
Yield Limitations
Low yields in cross-coupling steps (e.g., 9% in a fluoroaromatic coupling ) highlight the need for optimized catalytic systems. Screening ligands such as XPhos or SPhos may improve efficiency, as demonstrated in related palladium-mediated reactions .
Purification and Stability
Boronic esters are prone to protodeboronation under acidic or aqueous conditions. Chromatographic purification using neutral silica gel and anhydrous solvents is critical . Additionally, storing the compound under inert atmosphere at –20°C mitigates degradation.
Future Directions
Expanding Synthetic Utility
Incorporating flow chemistry or microwave-assisted synthesis could reduce reaction times and improve reproducibility. For example, microwave heating at 150°C has been shown to accelerate Suzuki couplings in dioxane/water mixtures .
Pharmacological Profiling
While the target compound’s bioactivity remains uncharacterized, structural analogs warrant exploration in high-throughput screening assays. Priority targets include tyrosine kinases and G protein-coupled receptors, where boronic esters have shown precedent .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume